molecular formula C11H18N2 B12502039 3-methyl-N-(pyridin-2-ylmethyl)butan-1-amine

3-methyl-N-(pyridin-2-ylmethyl)butan-1-amine

Cat. No.: B12502039
M. Wt: 178.27 g/mol
InChI Key: MCWCVCNGWPOXKP-UHFFFAOYSA-N
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Description

3-Methyl-N-(pyridin-2-ylmethyl)butan-1-amine is an organic compound with the molecular formula C11H18N2 It is a derivative of butanamine, where the amine group is substituted with a pyridin-2-ylmethyl group and a methyl group at the 3-position of the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(pyridin-2-ylmethyl)butan-1-amine typically involves the reaction of 3-methylbutan-1-amine with pyridin-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(pyridin-2-ylmethyl)butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other substituted amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the pyridine ring.

    Substitution: Acyl chlorides or anhydrides can be used in the presence of a base like triethylamine (TEA) for the formation of amides.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Amides or other substituted amines.

Scientific Research Applications

3-Methyl-N-(pyridin-2-ylmethyl)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a ligand in the study of enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-N-(pyridin-2-ylmethyl)butan-1-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The pyridine ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-3-ylmethyl)butan-2-amine: Similar structure but with a pyridin-3-ylmethyl group.

    N-(Pyridin-2-ylmethyl)propan-2-amine: Similar structure but with a propan-2-amine backbone.

    3-Methyl-2-(pyridin-2-yl)butan-1-amine: Similar structure but with a different substitution pattern on the butane chain.

Uniqueness

3-Methyl-N-(pyridin-2-ylmethyl)butan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the pyridine ring and the methyl group at the 3-position of the butane chain can lead to distinct interactions with biological targets, making it a valuable compound in drug discovery and development.

Biological Activity

3-Methyl-N-(pyridin-2-ylmethyl)butan-1-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

This compound has the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol. The structure includes a pyridine ring, which is known for its ability to interact with various biological targets, making this compound a subject of interest in pharmacological research.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes. The pyridine moiety enhances binding affinity to target proteins, while the butanamine group contributes to the overall structural integrity necessary for biological activity.

Key Mechanisms:

  • Enzyme Inhibition: This compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It interacts with various receptors, potentially modulating their activity and influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity:
    • Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, it has shown significant cytotoxic effects on prostate cancer cells (PC3 and DU145), with IC50 values indicating effective dose-dependent responses over time .
  • Anti-inflammatory Effects:
    • The compound has been investigated for its potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
  • Antimicrobial Activity:
    • Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
1 Demonstrated significant cytotoxicity against PC3 prostate cancer cells with an IC50 value of 40.1 µg/mL after 24 hours .
2 Evaluated anti-inflammatory effects in vitro, showing reduced expression of pro-inflammatory cytokines .
3 Investigated antimicrobial properties against various bacterial strains, suggesting potential as a new antibiotic .

Synthesis and Applications

The synthesis of this compound typically involves reductive amination techniques using readily available precursors. Its applications extend beyond medicinal chemistry into areas such as organic synthesis and material science.

Synthetic Route:

  • Reaction of pyridine derivatives with butanamine under reductive conditions.
  • Use of reducing agents like sodium triacetoxyborohydride to achieve high yields.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

3-methyl-N-(pyridin-2-ylmethyl)butan-1-amine

InChI

InChI=1S/C11H18N2/c1-10(2)6-8-12-9-11-5-3-4-7-13-11/h3-5,7,10,12H,6,8-9H2,1-2H3

InChI Key

MCWCVCNGWPOXKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC=CC=N1

Origin of Product

United States

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